molecular formula C16H19NO4 B7541295 1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid

1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid

Cat. No. B7541295
M. Wt: 289.33 g/mol
InChI Key: HKBHLECFLBMZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid, also known as OPC-31260, is a synthetic compound that belongs to the family of indole derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

The exact mechanism of action of 1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid is not fully understood. However, it has been suggested that it may act as a partial agonist at the benzodiazepine site of the GABA-A receptor. It may also modulate the activity of the glutamate receptor, which is involved in learning and memory processes.
Biochemical and Physiological Effects
This compound has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid in lab experiments is its specificity for the benzodiazepine site of the GABA-A receptor. This allows researchers to study the effects of partial agonists at this site in a more targeted manner. However, one limitation of using this compound is its relatively low potency compared to other benzodiazepine site ligands.

Future Directions

There are several future directions for research on 1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid. One area of interest is its potential use in the treatment of cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease. Another area of interest is its potential use in the treatment of anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal function.

Synthesis Methods

The synthesis of 1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid involves a series of chemical reactions that start with the conversion of 2,3-dihydroindole into the corresponding acid chloride. The acid chloride is then reacted with oxolane-2-carboxylic acid and triethylamine to form the intermediate compound. The intermediate compound is further reacted with 3-(dimethylamino)propanoic acid to yield this compound.

Scientific Research Applications

1-[3-(Oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have anxiolytic and antidepressant-like effects in animal models. It has also been studied for its potential use in the treatment of cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

1-[3-(oxolan-2-yl)propanoyl]-2,3-dihydroindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c18-15(6-4-13-2-1-9-21-13)17-8-7-11-10-12(16(19)20)3-5-14(11)17/h3,5,10,13H,1-2,4,6-9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBHLECFLBMZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CCC(=O)N2CCC3=C2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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